REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][CH2:5][C:6]1([N:16]([CH3:18])[CH3:17])[CH2:15][CH2:14][C:9]2(OCC[O:10]2)[CH2:8][CH2:7]1.Cl>O>[CH3:18][N:16]([CH3:17])[C:6]1([CH2:5][CH2:4][CH2:3][O:2][CH3:1])[CH2:7][CH2:8][C:9](=[O:10])[CH2:14][CH2:15]1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred for 3 days at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Type
|
WASH
|
Details
|
The reaction mixture was washed with ether (2×75 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×75 ml)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with water (75 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed in vacuo
|
Reaction Time |
3 d |
Name
|
|
Type
|
|
Smiles
|
CN(C1(CCC(CC1)=O)CCCOC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |